(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is a synthetic analogue of the naturally occurring peptide bradykinin, which is known for its role in vasodilation and inflammatory processes. This compound is classified as a bradykinin antagonist, specifically designed to inhibit the action of bradykinin at its receptors. The synthesis and pharmacological properties of this compound have been the subject of various studies, particularly in relation to its potential therapeutic applications in conditions like endotoxic shock and hypertension.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin is derived from modifications of the bradykinin structure to enhance its antagonistic properties. The compound features modifications at specific positions: D-Arginine at position 0, hydroxyproline at positions 2 and 3, and D-Phenylalanine at position 7. This structural alteration is crucial for its function as an antagonist of the bradykinin B2 receptor, which mediates various physiological responses including vasodilation and pain sensation.
The synthesis of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis often employs protecting groups for amino acids to prevent unwanted reactions during coupling. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used as a protecting group that can be easily removed under mild basic conditions.
The molecular structure of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its interaction with bradykinin receptors.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin primarily participates in receptor-binding interactions rather than traditional chemical reactions. Its mechanism involves competitive inhibition at the bradykinin B2 receptor.
Studies have shown that this compound effectively reduces the physiological effects mediated by bradykinin in vivo. For instance, it has been observed to decrease hypotensive responses during experimental endotoxic shock models in rats .
The mechanism of action of (D-Arg0, Hyp2,3, D-Phe7)-Bradykinin involves competitive antagonism at the bradykinin B2 receptor. By binding to these receptors without activating them, it prevents bradykinin from exerting its effects on vascular smooth muscle relaxation and inflammatory pathways.
Research indicates that administration of this antagonist significantly reduces mortality rates in animal models subjected to lipopolysaccharide-induced shock by counteracting the hypotensive effects associated with elevated bradykinin levels .
Relevant analyses include chromatographic methods for purity assessment and mass spectrometry for molecular weight verification.
(D-Arg0, Hyp2,3, D-Phe7)-Bradykinin has several significant scientific uses:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4